molecular formula C7H8ClNO2S B13259197 (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid

Cat. No.: B13259197
M. Wt: 205.66 g/mol
InChI Key: UDYZFBYIZVGGDU-RXMQYKEDSA-N
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Description

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid (CAS 1366284-77-6) is a chiral, non-proteinogenic amino acid of high interest in medicinal chemistry and drug discovery research . This compound serves as a valuable molecular building block for the synthesis of more complex, stereospecific molecules . Its structure, which features a chlorothiophene ring, is often explored in the design of enzyme inhibitors and other bioactive targets . The compound has a molecular formula of C7H8ClNO2S and a molecular weight of 205.66-205.67 g/mol . It is characterized by its (R)-configuration at the stereocenter, as denoted by the Chiral SMILES notation O=C(O)C C@@H C1=CC(Cl)=CS1 . Researchers should note that this chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited from personal or animal use . Safety Information: This product has associated hazard warnings. It may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m1/s1

InChI Key

UDYZFBYIZVGGDU-RXMQYKEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(SC=C1Cl)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amino acid precursors. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiophene Analogs

(3R)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid ()
  • Structural Differences : Bromine replaces chlorine at the 4-position of the thiophene ring.
  • Physicochemical Properties: Property Target Compound (Cl) Bromo Analog (Br) Molecular Formula C₇H₈ClNO₂S C₇H₈BrNO₂S Molecular Weight ~209.66 250.11 Hazard Profile Not specified H315/H319/H335 (skin/eye irritation, respiratory irritation)
  • However, it may also elevate toxicity risks compared to chlorine.

Aromatic Ring and Protecting Group Variants

BOC-(R)-3-amino-3-(2,4-dichloro-phenyl)-propionic acid ()
  • Structural Differences :
    • Aromatic System : Benzene ring with 2,4-dichloro substituents vs. thiophene.
    • Functional Groups : Tert-butoxycarbonyl (BOC) protecting group on the amine.
  • Key Properties :

    Property Target Compound BOC-Protected Analog
    Reactivity Free amine Protected amine (stable but inert)
    Molecular Weight ~209.66 ~356.2 (C₁₄H₁₆Cl₂N₂O₄)
  • Implications :
    The BOC group enhances stability during synthesis but requires deprotection for biological activity. The dichlorophenyl group introduces steric bulk and electronic effects distinct from thiophene.

Fluorinated and Hydroxylated Derivatives

(3R)-3-amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid ()
  • Structural Differences :
    • Difluoro substitution at C2.
    • 4-Hydroxyphenyl group replaces thiophene.
  • Key Properties: Property Target Compound Difluoro-Hydroxy Analog Molecular Formula C₇H₈ClNO₂S C₉H₉F₂NO₃ Solubility Moderate (thiophene) Higher (hydroxyl group) Electronic Effects Thiophene’s π-electron richness Fluorine’s electronegativity stabilizes adjacent charges
  • Implications :
    The hydroxyl group improves aqueous solubility, while fluorine atoms enhance metabolic stability and acidity of the α-proton.

Fmoc-Protected Chloro-Fluoro Analog

(3R)-3-(5-chloro-2-fluorophenyl)-3-(Fmoc-amino)propanoic acid ()
  • Structural Differences :
    • 5-Chloro-2-fluorophenyl substituent.
    • Fmoc (fluorenylmethyloxycarbonyl) protecting group.
  • Key Properties: Property Target Compound Fmoc-Protected Analog Molecular Weight ~209.66 ~460.9 (C₂₄H₂₀ClFNO₄) Applications Free amino acid Peptide synthesis intermediate
  • Implications : The Fmoc group facilitates solid-phase synthesis but adds hydrophobicity. The chloro-fluoro substitution may optimize target binding in drug design.

Biological Activity

(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid is a thiophene-derived amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its propanoic acid backbone and a substituted thiophene ring, exhibits properties that may influence various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid is C9H10ClNO2C_9H_{10}ClNO_2, with a molecular weight of approximately 205.66 g/mol. The presence of the amino group allows for potential interactions with biological macromolecules, while the thiophene ring can participate in π-π stacking interactions, which are crucial for binding with various receptors and enzymes.

Biological Activity

Research indicates that (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid exhibits significant biological activity, particularly in the modulation of enzyme interactions and metabolic pathways. Here are some key findings regarding its biological effects:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity. This modulation can affect metabolic pathways related to inflammation and cell proliferation.
  • Anti-inflammatory Effects : Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
  • Cell Proliferation : The compound may also influence cell proliferation mechanisms, potentially impacting cancer cell growth and survival.

Case Studies

Several studies have explored the biological activity of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid:

  • Study on Inflammatory Pathways : A recent study demonstrated that this compound could significantly reduce the expression of inflammatory markers in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines indicated that (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid inhibited cell proliferation in a dose-dependent manner, highlighting its potential use in cancer therapeutics .

The mechanism by which (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid exerts its biological effects involves:

  • Receptor Interaction : The compound interacts with various receptors involved in inflammatory signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes that play critical roles in the synthesis of inflammatory mediators.

Comparative Analysis

To better understand the unique properties of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acidChlorine substitution at 2-positionDifferent reactivity due to chlorine position
5-Amino-pyrazolesVersatile building blocksKnown for diverse pharmacological properties
3-CyanopyridinesAntitumor activityExhibits different mechanisms of action
SuprofenAnti-inflammatory propertiesDistinct pharmacological profile compared to thiophenes
ArticaineDental anestheticSpecific application in dental procedures

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